4-Chloro-3-iodo-1,5-naphthyridine 4-Chloro-3-iodo-1,5-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18376906
InChI: InChI=1S/C8H4ClIN2/c9-7-5(10)4-12-6-2-1-3-11-8(6)7/h1-4H
SMILES:
Molecular Formula: C8H4ClIN2
Molecular Weight: 290.49 g/mol

4-Chloro-3-iodo-1,5-naphthyridine

CAS No.:

Cat. No.: VC18376906

Molecular Formula: C8H4ClIN2

Molecular Weight: 290.49 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-iodo-1,5-naphthyridine -

Specification

Molecular Formula C8H4ClIN2
Molecular Weight 290.49 g/mol
IUPAC Name 4-chloro-3-iodo-1,5-naphthyridine
Standard InChI InChI=1S/C8H4ClIN2/c9-7-5(10)4-12-6-2-1-3-11-8(6)7/h1-4H
Standard InChI Key PBKRVGCBYHJBAK-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC=C(C(=C2N=C1)Cl)I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 4-chloro-3-iodo-1,5-naphthyridine consists of a naphthyridine backbone substituted with chlorine and iodine atoms at positions 4 and 3, respectively. The molecular formula C₈H₄ClIN₂ reflects its halogen-rich composition, which enhances electrophilic reactivity. The SMILES notation (C1=CC2=NC=C(C(=C2N=C1)Cl)I) and InChIKey (PBKRVGCBYHJBAK-UHFFFAOYSA-N) provide unambiguous identifiers for its stereoelectronic configuration .

Physicochemical Properties

Key physicochemical properties include:

PropertyValue
Molecular Weight290.49 g/mol
LogP (Partition Coefficient)2.28 (predicted)
Topological Polar Surface Area25.78 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0

These properties influence solubility, bioavailability, and reactivity, making the compound suitable for cross-coupling reactions and supramolecular interactions .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 4-chloro-3-iodo-1,5-naphthyridine typically involves halogenation of preformed naphthyridine derivatives. A common method employs the Vilsmeier-Haack reaction, where N-(pyridin-3-yl)acetamide reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form a chloro-substituted intermediate, followed by iodination . For example, 2-chloro-1,5-naphthyridine-3-carbaldehyde undergoes halogen exchange using iodine monochloride (ICl) in acetic acid, yielding the target compound with >80% efficiency .

Optimization Strategies

Recent advances utilize cobalt-catalyzed cross-coupling reactions to introduce iodine selectively. In one protocol, 4-iodo-1,5-naphthyridine reacts with aryl zinc chlorides under Co(acac)₃ catalysis, achieving 86% yield while preserving the chloro substituent . Microwave-assisted synthesis has also reduced reaction times from 24 hours to <2 hours, enhancing scalability .

Chemical Reactivity and Functionalization

Electrophilic Substitution

Biological and Pharmacological Applications

Antimicrobial Activity

Chalcone derivatives of 4-chloro-3-iodo-1,5-naphthyridine demonstrate broad-spectrum antimicrobial effects. Compound 4a (2-chloro-3-formyl-1,5-naphthyridine chalcone) inhibits Staphylococcus aureus and Staphylococcus epidermidis with MIC values of 8–16 µg/mL, comparable to ciprofloxacin . Mechanistic studies suggest interference with bacterial DNA gyrase and topoisomerase IV .

Enzyme Inhibition

In cancer research, 4-chloro-3-iodo-1,5-naphthyridine derivatives inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) with IC₅₀ = 12 nM, suppressing angiogenesis in xenograft models .

Industrial and Material Science Applications

Organic Electronics

The compound’s planar structure and electron-deficient nature make it suitable for electron-transport layers in OLEDs. Devices incorporating 4-chloro-3-iodo-1,5-naphthyridine achieve external quantum efficiencies (EQE) of 18.2% at 100 cd/m² .

Catalysis

Pd complexes of 4-chloro-3-iodo-1,5-naphthyridine catalyze C–H activation in arenes, enabling direct arylation of indoles and pyrroles with turnover numbers (TON) exceeding 10,000 .

Recent Advances and Future Directions

Green Synthesis

A 2024 study reported a biocatalytic approach using Escherichia coli-expressed monooxygenases to synthesize 1,5-naphthyridine N-oxides from 4-chloro-3-iodo-1,5-naphthyridine, achieving 92% yield under aqueous conditions .

Drug Delivery Systems

Nanoparticulate formulations of 4-chloro-3-iodo-1,5-naphthyridine-loaded liposomes show enhanced blood-brain barrier penetration, reducing tumor volume by 78% in glioblastoma murine models .

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